Product packaging for Efavirenz(Cat. No.:CAS No. 154598-52-4)

Efavirenz

Número de catálogo: B1671121
Número CAS: 154598-52-4
Peso molecular: 315.67 g/mol
Clave InChI: XPOQHMRABVBWPR-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Efavirenz (CAS 154598-52-4) is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that is a key tool for biomedical research . It acts as a potent and allosteric inhibitor of the HIV-1 reverse transcriptase enzyme, binding to a specific pocket and inducing a conformational change that halts the conversion of viral RNA into DNA, thereby blocking viral replication . This mechanism has established its foundational role in antiretroviral research. Beyond its classical virological applications, this compound has emerged as a promising candidate for drug repurposing in oncology. Recent in vitro studies demonstrate that this compound exhibits selective anticancer activity, reducing cell viability and impairing long-term proliferative capacity in models of prostate and bladder cancers . Its effect on cancer cells is time and dose-dependent, making it a valuable compound for investigating novel cancer therapeutics . Researchers should note that this compound is primarily metabolized by the hepatic cytochrome P450 system, specifically CYP2B6, and it can induce or inhibit several CYP enzymes, which is a critical consideration for designing in vitro and in vivo interaction studies . This product is supplied for research purposes and is strictly labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClF3NO2 B1671121 Efavirenz CAS No. 154598-52-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046029
Record name Efavirenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Efavirenz
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water (less than 10 mg/L), 8.55e-03 g/L
Record name EFAVIRENZ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Efavirenz
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from toluene:heptane, White to slightly pink crystalline powder

CAS No.

154598-52-4
Record name Efavirenz
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154598-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efavirenz [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154598524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efavirenz
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 154598-52-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Efavirenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFAVIRENZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6H2O27P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EFAVIRENZ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Efavirenz
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139-141 °C, 139 - 141 °C
Record name Efavirenz
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EFAVIRENZ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Efavirenz
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Métodos De Preparación

Historical Development of Efavirenz Synthesis

The initial synthesis of this compound, as disclosed in U.S. Patent 5,519,021, involved cyclization of a racemic mixture of 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol using 1,1′-carbonyldiimidazole (CDI) followed by resolution with (−)-camphanic acid chloride. While this method established the foundational chemistry, it suffered from moderate yields (60–70%) and laborious resolution steps to isolate the optically pure (−)-enantiomer. Subsequent innovations focused on enantioselective synthesis to bypass racemic intermediates, leveraging asymmetric catalysis and improved carbonyl delivery agents.

Key Synthetic Routes and Methodologies

Cyclization of Optically Pure Amino Alcohol Intermediates

A breakthrough in this compound synthesis emerged with the direct cyclization of optically pure (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (amino alcohol). This approach eliminates the need for post-cyclization resolution, enhancing efficiency. Three carbonyl delivery agents have been industrialized:

1,1′-Carbonyldiimidazole (CDI)

CDI-mediated cyclization in tetrahydrofuran (THF) at 60°C achieves 90–98% yield with 99.7% HPLC purity. CDI’s advantages include commercial availability, recyclability, and minimal byproducts. However, its moisture sensitivity necessitates anhydrous conditions.

Diphenylcarbonate

Diphenylcarbonate, used with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF, offers a greener profile. At 60°C, this method delivers 90–98% yield, comparable to CDI, with easier workup due to DBU’s role in neutralizing acidic byproducts.

Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) enables cyclization at −10°C in n-heptane/THF, yielding 74% this compound after crystallization. While lower yielding, this method is advantageous for large-scale operations due to triphosgene’s stability and low cost.

Table 1: Comparative Analysis of Carbonyl Delivery Agents

Agent Solvent Temperature Yield (%) Purity (%) Scalability
CDI THF 60°C 90–98 99.7 High
Diphenylcarbonate THF/DBU 60°C 90–98 99.5 Moderate
Triphosgene n-Heptane/THF −10°C to 25°C 74 99.0 High

Asymmetric Catalysis for Enantioselective Synthesis

Recent patents disclose catalytic asymmetric routes to bypass racemic intermediates. U.S. Patent 10,689,353B2 describes a palladium-catalyzed alkynylation of 5-chloro-2-nitrobenzaldehyde with cyclopropylacetylene, followed by stereoselective reduction and cyclization. This method achieves 95% enantiomeric excess (ee) and 85% overall yield, rivaling traditional approaches.

Industrial-Scale Production Considerations

Solvent and Temperature Optimization

Industrial processes prioritize solvents like THF and n-heptane for their balance of polarity, boiling points, and compatibility with carbonyl agents. Low-temperature cyclization (−10°C) with triphosgene minimizes side reactions, whereas CDI/diphenylcarbonate methods require elevated temperatures (60°C) for kinetic control.

Byproduct Management

The formation of imidazole byproducts in CDI-mediated reactions necessitates aqueous washes with hydrochloric acid. In contrast, diphenylcarbonate generates phenol derivatives, removed via sodium bicarbonate extraction.

Table 2: Byproduct Mitigation Strategies

Method Byproducts Removal Technique
CDI Imidazole-HCl Aqueous HCl wash
Diphenylcarbonate Phenol derivatives Sodium bicarbonate extraction
Triphosgene Phosgene Methanol quenching

Análisis De Reacciones Químicas

Tipos de Reacciones: Efavirenz experimenta varias reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes metabolitos.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

    Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos cloro o trifluorometilo de la molécula.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio.

    Sustitución: Reactivos como hidróxido de sodio u otras bases fuertes pueden facilitar las reacciones de sustitución.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de metabolitos hidroxilados, mientras que la reducción puede producir productos desclorados o defluorados.

Aplicaciones Científicas De Investigación

Antiretroviral Therapy for HIV

Efficacy in Treatment Regimens

Efavirenz has been a cornerstone in the evolution of highly active antiretroviral therapy (HAART). Its effectiveness has been demonstrated in numerous clinical trials, establishing it as a preferred option for treating HIV infection, especially in treatment-naive patients. A notable study, the ACTG A5142 trial, showed that this compound combined with two nucleoside reverse transcriptase inhibitors resulted in superior virological outcomes compared to boosted protease inhibitors like lopinavir .

Table 1: Summary of Key Clinical Trials Involving this compound

StudyTreatment RegimenParticipantsDurationVirological Outcome
ACTG A5142EFV + 2 NRTIs25096 weeksSuperior to LPV/r, HR 0.63 (0.45–0.87)
FIRSTEFV + 2 NRTIs1115 yearsMaintained virological suppression
ENCORE-1EFV 400 mg vs. EFV 600 mgN/A48 weeksNon-inferiority established

Off-Label Uses

HIV Prevention

This compound is sometimes utilized off-label for HIV prevention in specific contexts, such as occupational exposure or perinatal transmission. Its mechanism involves inhibiting the reverse transcriptase enzyme, thereby disrupting viral replication .

Potential Cancer Treatment

Recent studies have suggested that this compound may have anti-cancer properties. Research indicates that this compound can slow the growth of various cancer cell lines in vitro, suggesting a potential role in oncology . Further investigation into this application is ongoing.

Neuropsychiatric Effects

While this compound is effective in treating HIV, it is associated with central nervous system side effects including depression, vivid dreams, and sleep disturbances. These adverse effects can significantly impact patient adherence to treatment regimens . Understanding these effects is crucial for optimizing patient care and managing potential discontinuation of therapy.

Pharmacokinetics and Drug Interactions

This compound exhibits complex pharmacokinetics influenced by genetic polymorphisms affecting drug metabolism (e.g., CYP2B6). This variability necessitates careful monitoring and potential dose adjustments to mitigate adverse effects while ensuring therapeutic efficacy .

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Half-lifeApproximately 40-55 hours
Bioavailability~40%
MetabolismHepatic (CYP2B6)

Case Studies

Case Study: Efficacy in Advanced HIV Infection

A longitudinal study involving patients with advanced HIV infection demonstrated that those treated with this compound-based regimens had significant improvements in both virological and immunological responses over a seven-year period. The study highlighted the importance of this compound as a third agent in combination therapies .

Case Study: Neuropsychiatric Outcomes

A cohort study assessed the neuropsychiatric side effects of this compound among patients starting ART. Results indicated that nearly half experienced adverse effects severe enough to impact adherence, emphasizing the need for monitoring and support strategies for affected individuals .

Comparación Con Compuestos Similares

Efavirenz vs. Nevirapine

  • Resistance Profile: this compound retains activity against RT mutants (e.g., Y181C) that confer resistance to nevirapine. Compounds with benzophenone-linked uracil scaffolds mimic EFV’s resilience to nevirapine-resistant mutants but require solubility optimization for clinical use .
  • Pharmacokinetics : In plasma concentration studies, EFV showed a mean time interval of ~14 hours between last dose and measurement, comparable to nevirapine (~13.5 hours). Subtherapeutic concentrations occurred in 6.5% of patients, similar across NNRTIs .

This compound vs. Etravirine (TMC125)

  • Potency Against Mutants : EFV’s EC₅₀ for wild-type HIV-1 is 2 nM, but it loses potency by factors of 6.5 (Y181C) and 25 (K103N/Y181C). In contrast, etravirine maintains EC₅₀ values of 1 nM (wild-type), 14 nM (Y181C), and 5 nM (K103N/Y181C), demonstrating superior resilience to double mutants .
  • Structural Flexibility: Etravirine’s diarylpyrimidine structure allows better accommodation of RT mutations compared to EFV’s rigid benzoxazinone core, which is more susceptible to conformational disruptions .

This compound vs. Rilpivirine

  • Resistance Mutations: The K101P mutation in RT confers high-level resistance to EFV and rilpivirine. However, catechol diether compounds retain nanomolar activity against K101P mutants, whereas EFV loses critical interactions with Lys101 (Figure 2) .
  • Mitochondrial Toxicity : Unlike EFV, rilpivirine lacks mitochondrial toxicity in neurons and hepatocytes, reducing long-term adverse effects .

Comparison with Investigational Compounds

Benzophenone-Linked Uracil Derivatives

  • These compounds retain EFV-like activity against nevirapine-resistant mutants but exhibit poor solubility. Current efforts aim to improve their pharmacokinetic profiles .

Quinolin-2-one Derivatives

  • Designed to mimic EFV’s binding mode, these derivatives interact with RT residues (Tyr318, Pro236) but lack anti-HIV-1 activity, underscoring EFV’s unique structural efficacy .

Catechol Diethers

  • Active against K101P mutants (EC₅₀ < 10 nM), these compounds avoid the steric clashes caused by EFV’s cyclopropylethynyl group in mutant RTs .

Drug-Drug Interactions

  • EFV’s autoinduction and CYP2B6 metabolism lead to interactions with rifampicin, reducing EFV’s AUC by ~30%. Dose adjustments (800 mg vs. 600 mg) are required in co-administered regimens .

CYP2B6 Polymorphisms

  • Slow metabolizers (e.g., CYP2B66/6) exhibit 2–3-fold higher EFV plasma concentrations, increasing neurotoxicity risk. Ethnicity further modulates exposure, with Tanzanians showing higher levels than Ethiopians .

Formulation Challenges

Resistance and Clinical Implications

Newer NNRTIs (e.g., doravirine) and integrase inhibitors (e.g., dolutegravir) are displacing EFV in first-line regimens due to higher genetic barriers to resistance and improved safety .

Data Tables

Table 1: Antiviral Potency of NNRTIs Against HIV-1 Variants

Compound EC₅₀ (nM) Wild-Type EC₅₀ (nM) Y181C EC₅₀ (nM) K103N/Y181C Resistance Fold-Change (vs. Wild-Type)
This compound 2.0 13.0 50.0 6.5–25.0
Etravirine 1.0 14.0 5.0 14.0–5.0
Rilpivirine 0.8 15.0* 30.0* 18.75–37.5

*Data inferred from structural analogs .

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Notes
Half-life 40–55 hours Long duration supports once-daily dosing
CYP2B6 Dependency >90% metabolism Polymorphisms affect exposure
Rifampicin Interaction AUC ↓ 25–35% Requires dose adjustment
Plasma Concentration 1.4–4.0 µg/mL (therapeutic) Subtherapeutic in 6.5% of patients

Actividad Biológica

Efavirenz is a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1 infection. Its biological activity is characterized by its mechanism of action, pharmacokinetics, metabolism, efficacy, and potential adverse effects. This article reviews various studies and findings related to the biological activity of this compound, including data tables and case studies.

This compound inhibits the reverse transcriptase enzyme, which is crucial for the replication of HIV. The drug acts by binding to the enzyme and preventing the conversion of viral RNA into DNA, thus inhibiting viral replication. The active form of this compound is triphosphorylated within cells, and its efficacy is dependent on this conversion process .

Pharmacokinetics

This compound exhibits significant variability in pharmacokinetics among individuals, influenced by genetic factors such as polymorphisms in cytochrome P450 enzymes. The primary metabolic pathway for this compound involves hydroxylation and subsequent glucuronidation, primarily mediated by CYP2B6. This metabolism results in inactive metabolites, with 8-hydroxy-efavirenz being the predominant form detected in urine .

Key Pharmacokinetic Parameters:

ParameterValue
Half-life40-55 hours
Protein binding99.5-99.75%
MetabolismCytochrome P450 system
Route of eliminationUrinary excretion (metabolites)

Efficacy in Clinical Trials

Numerous studies have demonstrated the efficacy of this compound in various treatment regimens for HIV. In randomized trials, this compound has shown superior virological outcomes compared to other antiretroviral agents like nevirapine and boosted protease inhibitors .

Efficacy Data from Clinical Trials:

StudyTreatment RegimenEfficacy (VL < 50 copies/mL)CD4 Recovery (cells/mm³)
ACTG A5142EFV + 2 NRTIs66%+200
Swiss HIV Cohort StudyEFV + 2 NRTIs70%+150
EfaVIP 2EFV + 2 NRTIs65%+180

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects, particularly neuropsychiatric symptoms. A case study reported a male patient who developed significant neuropsychiatric issues after six years on an this compound-based regimen. Symptoms included difficulty sleeping and memory loss, which resolved after switching to nevirapine .

Common Adverse Effects:

  • Neuropsychiatric symptoms (e.g., insomnia, vivid dreams)
  • Rash
  • Hepatotoxicity
  • Ataxia and encephalopathy in rare cases

Genetic Variability and Drug Response

Genetic polymorphisms significantly affect this compound metabolism and therapeutic outcomes. For instance, individuals with the homozygous G516T genotype of CYP2B6 may experience higher plasma levels of this compound, leading to increased risk of adverse effects without compromising virological success .

Case Studies

A notable case series identified women experiencing severe ataxia linked to long-term this compound use. The study highlighted that these symptoms could arise years after initiation of therapy, particularly in patients with genetic slow metabolizer profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efavirenz
Reactant of Route 2
Reactant of Route 2
Efavirenz

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.